molecular formula C8H18ClNO B1379140 2-Methoxycycloheptan-1-amine hydrochloride CAS No. 1375474-17-1

2-Methoxycycloheptan-1-amine hydrochloride

Cat. No.: B1379140
CAS No.: 1375474-17-1
M. Wt: 179.69 g/mol
InChI Key: KSEQJXDZHLJILQ-UHFFFAOYSA-N
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Description

2-Methoxycycloheptan-1-amine hydrochloride is a chemical compound with the molecular formula C8H18ClNO and a molecular weight of 179.69 g/mol . This compound is primarily used in research settings and has various applications in chemistry and biology.

Biochemical Analysis

Biochemical Properties

2-Methoxycycloheptan-1-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound may interact with enzymes involved in metabolic pathways, altering their catalytic activity. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and influencing protein conformation .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways, altering the cellular response to various stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may bind to enzymes, inhibiting or activating their activity, and influence gene expression by interacting with transcription factors. These interactions can lead to changes in the cellular environment, affecting various biochemical processes. The compound’s ability to modulate enzyme activity and gene expression is central to its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, highlighting the importance of monitoring its stability in experimental setups .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal cellular functions. Understanding the dosage-dependent effects is crucial for determining the optimal concentration for research applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of various metabolites. These interactions can affect metabolic flux and alter metabolite levels within the cell. The compound’s involvement in metabolic pathways highlights its potential impact on cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for predicting the compound’s distribution and its potential effects on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxycycloheptan-1-amine hydrochloride typically involves the reaction of 2-methoxycycloheptanone with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the amine group. The hydrochloride salt is then formed by reacting the amine with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that the process involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

2-Methoxycycloheptan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

2-Methoxycycloheptan-1-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxycycloheptan-1-amine hydrochloride involves its interaction with molecular targets in biological systems. The compound likely exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxycyclohexan-1-amine hydrochloride
  • 2-Methoxycyclopentan-1-amine hydrochloride
  • 2-Methoxycyclooctan-1-amine hydrochloride

Uniqueness

2-Methoxycycloheptan-1-amine hydrochloride is unique due to its specific ring size and the presence of a methoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

2-methoxycycloheptan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-10-8-6-4-2-3-5-7(8)9;/h7-8H,2-6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEQJXDZHLJILQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCCCC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375474-17-1
Record name Cycloheptanamine, 2-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375474-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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